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Compound of Interest

Compound Name: 4-Decyn-1-ol

Cat. No.: B3056125 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Decyn-1-ol (CAS No: 69222-06-6), a valuable intermediate in the synthesis of biologically

active molecules, including insect pheromones. Due to the scarcity of publicly available

experimental spectra, this document presents predicted spectroscopic data based on

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for

obtaining these spectra are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Decyn-1-ol. These

predictions are derived from computational models and analysis of characteristic spectral

features for its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 4-Decyn-1-ol (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.65 Triplet 2H H-1 (-CH₂OH)

~2.20 Triplet of Triplets 2H H-3 (-C≡C-CH₂-)

~2.15 Triplet of Triplets 2H H-6 (-CH₂-C≡C-)

~1.70 Quintet 2H H-2 (-CH₂-CH₂OH)

~1.40-1.55 Multiplet 4H H-7, H-8 (-CH₂-CH₂-)

~1.30 Sextet 2H H-9 (-CH₂-CH₃)

~0.90 Triplet 3H H-10 (-CH₃)

Variable Broad Singlet 1H -OH

Table 2: Predicted ¹³C NMR Data for 4-Decyn-1-ol (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Carbon Atom

~80.5 C-4 or C-5 (-C≡C-)

~79.5 C-5 or C-4 (-C≡C-)

~62.0 C-1 (-CH₂OH)

~31.5 C-2 (-CH₂-CH₂OH)

~31.0 C-7 (-CH₂-)

~22.0 C-8 (-CH₂-)

~20.5 C-6 (-CH₂-C≡C-)

~18.5 C-3 (-C≡C-CH₂-)

~14.0 C-9 (-CH₂-CH₃)

~13.5 C-10 (-CH₃)

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for 4-Decyn-1-ol

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

2955-2850 Strong C-H stretch (alkane)

2250-2100 Weak to Medium C≡C stretch (internal alkyne)

1465-1450 Medium C-H bend (alkane)

1070-1030 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Decyn-1-ol

m/z Proposed Fragment

154 [M]⁺ (Molecular Ion)

136 [M-H₂O]⁺

125 [M-C₂H₅]⁺

111 [M-C₃H₇]⁺

97 [M-C₄H₉]⁺

83 [M-C₅H₁₁]⁺

69 [C₅H₉]⁺

55 [C₄H₇]⁺

41 [C₃H₅]⁺

Experimental Protocols
The following sections detail generalized protocols for the spectroscopic analysis of 4-Decyn-1-
ol.
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NMR Spectroscopy
2.1.1. Sample Preparation

Weigh approximately 5-10 mg of 4-Decyn-1-ol for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (typically 0 ppm).

Transfer the solution into a clean 5 mm NMR tube.

Cap the NMR tube securely.

2.1.2. Data Acquisition

Insert the NMR tube into the spectrometer's spinner turbine.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance sensitivity.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of liquid 4-Decyn-1-ol directly onto the center of the ATR crystal.

If analyzing a solid sample, place a small amount of the solid onto the crystal and apply

pressure using the instrument's pressure arm to ensure good contact.

2.2.2. Data Acquisition

Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to

improve the signal-to-noise ratio.

The resulting spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
2.3.1. Sample Preparation

Prepare a dilute solution of 4-Decyn-1-ol (e.g., 1 mg/mL) in a volatile organic solvent such

as dichloromethane or hexane.

Transfer the solution to a GC vial.

2.3.2. Data Acquisition

Gas Chromatography:

Injector Temperature: Typically set to 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

suitable for separating this type of compound.
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Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Mass Spectrometry:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically sufficient to

observe the molecular ion and key fragments.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.

NMR Spectroscopy Workflow

IR Spectroscopy Workflow

GC-MS Workflow

Sample Preparation Data Acquisition Data Processing Spectral Analysis

Sample Preparation (ATR) Background Scan Sample Scan Spectral Analysis

Sample Preparation GC Separation Ionization (EI) Mass Analysis Data Interpretation

Click to download full resolution via product page

Caption: General workflows for NMR, IR, and GC-MS analysis.
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Caption: Relationship between spectroscopic techniques and structural information.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Decyn-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3056125#spectroscopic-data-for-4-decyn-1-ol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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